molecular formula C12H12BrNO4S B7588944 4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid

4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid

Cat. No. B7588944
M. Wt: 346.20 g/mol
InChI Key: QKQOWLKBFRXGND-DUXPYHPUSA-N
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Description

4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTPM and has a molecular formula of C16H15BrN2O3S.

Mechanism of Action

The exact mechanism of action of BTPM is not fully understood. However, studies have suggested that BTPM induces apoptosis in cancer cells by activating the caspase pathway. BTPM has also been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
BTPM has been shown to exhibit low toxicity towards normal cells while exhibiting potent anticancer activity against various cancer cell lines. BTPM has also been shown to exhibit antifungal activity against various fungal strains. In addition, BTPM has been shown to exhibit good stability under physiological conditions, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of BTPM is its potent anticancer and antifungal activity. BTPM has also been shown to exhibit good stability under physiological conditions, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of BTPM is its relatively complicated synthesis method, which may limit its scalability for large-scale production.

Future Directions

There are several future directions for the further development of BTPM. One potential direction is the design and synthesis of novel BTPM analogs with improved pharmacological properties. Another potential direction is the development of BTPM-based drug delivery systems for targeted drug delivery. Furthermore, BTPM can be used as a building block for the synthesis of functionalized polymers and dendrimers, which can find applications in various fields such as catalysis, drug delivery, and material science.

Synthesis Methods

The synthesis of BTPM involves the reaction between 5-bromothiophene-2-carboxylic acid and morpholine-2-carboxylic acid in the presence of thionyl chloride and triethylamine. The resulting product is then subjected to a reaction with (E)-3-(dimethylamino)prop-2-enoyl chloride in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

BTPM has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BTPM has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BTPM has also been studied for its potential use as an antifungal agent. In drug discovery, BTPM has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties. In material science, BTPM has been used as a building block for the synthesis of functionalized polymers and dendrimers.

properties

IUPAC Name

4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO4S/c13-10-3-1-8(19-10)2-4-11(15)14-5-6-18-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQOWLKBFRXGND-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C=CC2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(CN1C(=O)/C=C/C2=CC=C(S2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]morpholine-2-carboxylic acid

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